Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
This compound (molecular formula C₁₈H₃₀BNO₃, average mass 319.254) features a phenyl ring substituted with a methoxy group (-OCH₃) and a benzenemethanamine moiety linked to a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The methoxy group acts as an electron-donating substituent, enhancing solubility in polar aprotic solvents and influencing electronic properties critical for applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)16-8-10-17(11-9-16)22-14-15-6-12-18(23-5)13-7-15/h6-13,22H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUMVUSGZFPTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination with BPin-Substituted Anilines
The synthesis of benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- often begins with the condensation of 4-methoxybenzylamine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. A toluene-based system under inert atmosphere facilitates the formation of the Schiff base intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) in methanol. This method achieves moderate yields (49–75%) but requires precise control over moisture to prevent boronate decomposition.
Suzuki-Miyaura Coupling Precursor Synthesis
An alternative route involves preparing the boronate ester prior to amine coupling. For example, 4-bromoaniline is subjected to Miyaura borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (Pd(dppf)Cl2) and potassium acetate. The resulting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is then coupled with 4-methoxybenzaldehyde via reductive amination. This two-step approach isolates the boronate moiety early, simplifying purification but introducing challenges in maintaining stereochemical integrity.
Optimized Reaction Conditions and Catalytic Systems
Solvent and Temperature Dependence
The choice of solvent critically impacts reaction efficiency. Toluene, with its moderate polarity and ability to stabilize intermediates, is preferred for imine formation, as demonstrated in General Procedure 2 (20°C, 14 days). By contrast, dichloromethane (DCM) facilitates faster amide couplings at 0°C when using EDCI.HCl and DMAP, though prolonged reaction times (24 hours) are necessary to achieve 76% yields.
Table 1: Solvent and Condition Comparison for Key Steps
Role of Molecular Sieves and Inert Atmosphere
4Å molecular sieves are indispensable for absorbing water generated during imine condensation, preventing hydrolysis of the boronate ester. Reactions conducted under nitrogen or argon atmospheres further enhance yields by mitigating oxidative side reactions, particularly when handling air-sensitive intermediates like arylboronates.
Intermediate Isolation and Purification
Crystallization and Recrystallization Techniques
Crude products are typically dissolved in hot ethanol and cooled to induce crystallization. For example, benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is recrystallized from ethyl acetate/hexanes, yielding colorless crystals with a melting point of 114.0–114.2°C. This step removes unreacted aniline and polymeric byproducts, though repeated recrystallization may be necessary for ≥95% purity.
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexanes, 1:4) resolves closely related impurities, particularly regioisomers arising from incomplete boronation. However, the compound’s polarity necessitates careful solvent selection to avoid excessive retention on the stationary phase.
Analytical Characterization and Validation
Spectroscopic Confirmation
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FT-IR : Key stretches include N–H (3300 cm⁻¹), B–O (1350 cm⁻¹), and aromatic C–H (3030 cm⁻¹).
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1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.30 (d, J = 8.2 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, OCH3-ArH), 4.35 (s, 2H, CH2NH), 3.80 (s, 3H, OCH3), 1.32 (s, 12H, BPin-CH3).
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13C NMR : Peaks at δ 158.9 (C–O), 136.2 (B–C), 83.7 (BPin-O), and 24.9 (BPin-CH3) confirm structural integrity.
Mass Spectrometry
High-resolution ESI-MS ([M+H]+ m/z 340.2154) aligns with the theoretical molecular weight (339.2 g/mol), validating successful synthesis.
Challenges and Mitigation Strategies
Boronate Hydrolysis
The dioxaborolane group is prone to hydrolysis under acidic or aqueous conditions. To address this, reactions are conducted in anhydrous solvents, and workup steps employ saturated bicarbonate washes to neutralize residual acids.
Byproduct Formation
Competing N-alkylation during reductive amination is minimized by using a 1:1 molar ratio of amine to aldehyde and maintaining pH ~6 via acetic acid buffering.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has several applications in scientific research:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its ability to participate in various chemical reactions due to the presence of both amine and boronic ester groups. The amine group can act as a nucleophile, while the boronic ester group can undergo transmetalation in the presence of palladium catalysts, facilitating cross-coupling reactions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Positional Isomerism : The boronate group's position (para vs. ortho) significantly affects electronic coupling in cross-coupling reactions. Para-substituted derivatives (e.g., target compound) exhibit higher regioselectivity in Suzuki reactions compared to ortho-substituted analogues .
- In contrast, N-butyl () increases hydrophobicity, favoring lipid membrane penetration in medicinal applications.
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups stabilize the boronate ester via resonance, while fluorine () introduces electron-withdrawing effects, altering reaction rates in catalytic processes .
Physicochemical Properties
Table 2: Comparative Properties
Insights :
- The methoxy group in the target compound improves solubility in THF and DMSO compared to fluorinated or alkylated analogues.
- OLED-oriented derivatives exhibit extended conjugation, leading to red-shifted absorption (λₘₐₓ ~380 nm) due to intramolecular charge transfer (ICT) .
Biological Activity
Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group and a boron-containing moiety. Its molecular formula is CHBNO, and it has a molecular weight of approximately 319.31 g/mol.
Antiviral Activity
Recent studies have indicated that derivatives of N-phenylbenzamide, which share structural similarities with the target compound, exhibit significant antiviral properties. For instance, a related derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated potent anti-HBV activity with an IC of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . The mechanism of action appears to be linked to the enhancement of intracellular levels of APOBEC3G (A3G), an important factor in inhibiting viral replication.
Cytotoxicity and Pharmacokinetics
In vitro studies assessing the cytotoxicity of IMB-0523 revealed an LD of 448 mg/kg in mice, indicating relatively low toxicity . Additionally, pharmacokinetic evaluations showed promising profiles in rat models with an area under the curve (AUC) of 7535.10 ± 2226.73 µg·h/L, suggesting favorable absorption and bioavailability characteristics.
Study on Antiviral Efficacy
A comparative study involving various N-phenylbenzamide derivatives highlighted their broad-spectrum antiviral effects against multiple viruses such as HIV-1 and HCV. The findings suggest that structural modifications can significantly enhance antiviral potency .
| Compound Name | IC (µM) | Target Virus | Notes |
|---|---|---|---|
| IMB-0523 | 1.99 | Wild-type HBV | High potency |
| IMB-0523 | 3.30 | Drug-resistant HBV | Effective against resistance |
| Lamivudine | 7.37 | Wild-type HBV | Standard treatment |
| Lamivudine | >440 | Drug-resistant HBV | Ineffective |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) for aryl-aryl bond formation. Key steps include:
- Borylation : Introducing the boronic ester group to the phenyl ring using pinacol borane under palladium catalysis.
- Amine coupling : Reacting the boronate intermediate with 4-methoxybenzenemethanamine derivatives via Buchwald-Hartwig amination or nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor reaction progress via TLC or HPLC .
Q. How is the molecular structure validated, and what techniques are critical for characterization?
Structural confirmation requires a multi-technique approach:
Q. What are the primary chemical reactions involving this compound?
The boronic ester enables diverse reactivity:
- Cross-coupling : Suzuki reactions with aryl halides for biaryl synthesis.
- Hydrolysis : Boronate cleavage under acidic conditions yields phenolic derivatives.
- Electrophilic substitution : Methoxy group directs para/ortho functionalization (e.g., nitration, halogenation) .
Advanced Research Questions
Q. How do computational methods elucidate electronic properties and reaction mechanisms?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electron density distribution : Methoxy groups increase aromatic ring electron density, affecting nucleophilic attack.
- Reaction pathways : Transition states for Suzuki coupling (Pd(0)/Pd(II) cycle) and boronate hydrolysis energetics .
- NBO analysis : Quantifies hyperconjugation between boron and oxygen in the dioxaborolane ring .
Q. What biological activities are associated with structural analogs, and how can they guide research?
Analogous compounds exhibit:
- Antitumor potential : Boron-containing analogs inhibit proteasomes or kinases (e.g., bortezomib-like activity).
- Receptor modulation : Methoxy groups enhance serotonin receptor binding in CNS studies .
- Environmental interactions : Metabolomic profiling (GC-MS/LC-MS) detects degradation products in wastewater, informing ecotoxicity studies .
Q. How should researchers address contradictions in spectroscopic or bioactivity data?
- Validation protocols : Cross-check NMR assignments with COSY, HSQC, and HMBC to resolve overlapping signals.
- Bioassay replication : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm activity.
- Crystallographic refinement : Compare experimental X-ray data with computationally predicted structures to resolve stereochemical ambiguities .
Q. What advanced analytical methods are recommended for studying stability and degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
